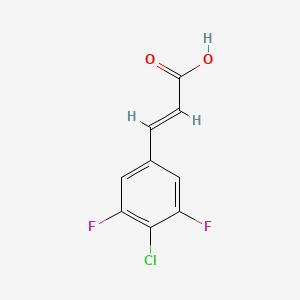

4-Chloro-3,5-difluorocinnamic acid

描述

Significance of Halogenated Cinnamic Acid Frameworks in Organic Synthesis and Chemical Biology

Halogenated cinnamic acid derivatives are of profound importance in the fields of organic synthesis and chemical biology. In synthesis, they serve as crucial intermediates or "building blocks" for constructing more complex molecules. tandfonline.comtandfonline.combohrium.com The presence of halogens can influence the reactivity of the molecule, enabling a variety of chemical transformations. alfa-chemistry.com

From a chemical biology and medicinal chemistry perspective, halogenation is a powerful strategy for modulating the biological activity of a lead compound. The incorporation of fluorine, in particular, can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov This makes halogenated cinnamic acids and their subsequent derivatives valuable candidates in the search for new therapeutic agents, with research exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govnih.govnih.gov For example, certain halogenated derivatives have been investigated as potential inhibitors of enzymes like protein kinases and tyrosinase. nih.govresearchgate.netresearchgate.net

General Overview of 4-Chloro-3,5-difluorocinnamic Acid as a Research Target

This compound is a synthetic organic compound that belongs to the family of halogenated cinnamic acids. Its structure is characterized by a cinnamic acid core with one chlorine and two fluorine atoms substituted on the phenyl ring at positions 4, 3, and 5, respectively. As a research chemical, it is available from various commercial suppliers, indicating its utility in synthetic applications.

While detailed research publications specifically focused on this compound are not abundant in public-domain literature, its chemical structure suggests its role as a specialized building block. The precise arrangement of the halogen atoms—a chlorine atom flanked by two fluorine atoms—creates a unique electronic environment on the aromatic ring, which can be exploited in designing novel compounds.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1163258-83-0 |

| Molecular Formula | C₉H₅ClF₂O₂ |

| Molecular Weight | 218.58 g/mol |

| pKa (Predicted) | 4.04 ± 0.10 |

| Vapour Pressure (Predicted) | 0.0 ± 0.7 mmHg at 25°C |

This data is based on predicted values from chemical databases.

Scope and Research Objectives Pertaining to this compound

The primary research objective involving this compound is likely its application as a fluorinated building block in organic synthesis. tandfonline.comtandfonline.combohrium.com The strategic incorporation of fluorine is a dominant theme in modern drug discovery, often leading to improved pharmacological profiles. nih.gov

The research scope for this compound would logically include:

Synthesis of Novel Derivatives: Utilizing the carboxylic acid and alkene functionalities of this compound to react it with other molecules, thereby creating a library of new chemical entities. A common synthetic route for similar cinnamic acids involves the reaction of a corresponding benzaldehyde (B42025) (in this case, 4-chloro-3,5-difluorobenzaldehyde) or a diazonium salt with acrylic acid or its esters.

Medicinal Chemistry Exploration: Incorporating the 4-chloro-3,5-difluorophenyl moiety into known biologically active scaffolds to study the effect of this specific substitution pattern on efficacy and selectivity.

Materials Science Applications: The unique electronic properties conferred by the halogen atoms could be explored in the development of new functional materials, such as liquid crystals or polymers. alfa-chemistry.com

In essence, while this compound may not be an end product itself, its value lies in its potential to serve as a starting point for the discovery and development of new and improved chemical compounds for a variety of scientific applications.

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(4-chloro-3,5-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2O2/c10-9-6(11)3-5(4-7(9)12)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQMRFBOVAOGAA-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)Cl)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 3,5 Difluorocinnamic Acid and Analogues

Strategies for Introducing Halogen Substituents (Chlorine and Fluorine)

The precise placement of halogen atoms on an aromatic ring is a critical aspect of synthesizing complex molecules. This section details various approaches for achieving the desired 4-chloro-3,5-difluoro substitution pattern.

Directed Halogenation Approaches on Aromatic Systems

Directed halogenation involves the use of specific reagents and catalysts to control the regioselectivity of electrophilic aromatic substitution reactions. For instance, the chlorination of benzene (B151609) derivatives can be achieved using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.com Similarly, bromination can be carried out with bromine (Br₂) and iron(III) bromide (FeBr₃). youtube.com

The directing effects of existing substituents on the benzene ring play a crucial role in determining the position of the incoming halogen. Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. libretexts.org However, achieving a specific polysubstitution pattern often requires a multi-step synthesis where the order of substituent introduction is carefully planned. pressbooks.publibretexts.org

A general mechanism for the halogenation of benzene involves the attack of the aromatic ring on the polarized halogen-catalyst complex, forming a carbocation intermediate known as a sigma complex. youtube.com Subsequent deprotonation by a weak base regenerates the aromatic ring, resulting in the halogenated product. youtube.com

Precursor Design and Synthesis from Halogenated Benzene Derivatives

A more common and often more efficient approach to synthesizing polysubstituted benzenes is to start with a precursor that already contains some of the required substituents. pressbooks.publibretexts.org

Synthesizing 4-Chloro-3,5-difluorocinnamic acid can be approached by starting with a 4-chloro-3,5-disubstituted benzene precursor. The challenge lies in the strategic introduction of the two fluorine atoms and the subsequent elaboration of the cinnamic acid side chain. The directing effects of the existing chlorine and other substituents must be carefully considered for the successful introduction of the fluorine atoms at the 3 and 5 positions.

An alternative and often more direct route involves the use of halogenated benzoic acids as starting materials. For example, a method for synthesizing poly-halogenated benzoic acids involves dissolving a substituted benzoic acid and a halogen in a polar solvent with an organic strong acid as a catalyst. google.com The reaction proceeds through electrophilic substitution on the benzene ring, with the addition of hydrogen peroxide to improve halogen utilization. google.com This approach could potentially be adapted for the synthesis of 4-chloro-3,5-difluorobenzoic acid, which would then be a key intermediate for the final product.

Formation of the Cinnamic Acid Moiety

Once the appropriately halogenated aromatic precursor is obtained, the next critical step is the formation of the cinnamic acid side chain.

Perkin-type Condensations with Halogenated Benzaldehydes

The Perkin reaction, discovered by William Henry Perkin, is a classic method for synthesizing cinnamic acids. wikipedia.orglibretexts.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid, which acts as a base catalyst. wikipedia.orgbyjus.com

For the synthesis of this compound, the corresponding 4-chloro-3,5-difluorobenzaldehyde (B45035) would be reacted with an acid anhydride, such as acetic anhydride, in the presence of its corresponding alkali salt (e.g., sodium acetate). wikipedia.orgquora.com The reaction mechanism involves the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the benzaldehyde (B42025). byjus.com Subsequent dehydration leads to the formation of the α,β-unsaturated acid. byjus.com

While the traditional Perkin reaction is well-established, modern variations and other condensation reactions can also be employed to form the cinnamic acid moiety, sometimes offering higher yields or milder reaction conditions. For instance, a patented method for preparing fluorocinnamic acid involves the reaction of p-fluorobenzaldehyde with malonic acid in the presence of an ionic liquid and ammonium (B1175870) acetate (B1210297) as a catalyst. google.com

| Starting Aldehyde | Condensing Agent | Catalyst/Base | Product | Reference |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Cinnamic Acid | wikipedia.orgquora.com |

| p-Fluorobenzaldehyde | Malonic Acid | Ammonium Acetate / Ionic Liquid | p-Fluorocinnamic Acid | google.com |

| 4-Chloro-3,5-difluorobenzaldehyde | Acetic Anhydride | Sodium Acetate | This compound | Hypothetical |

Enzymatic Synthesis Routes for Cinnamic Acid Derivatives

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing cinnamic acid derivatives. One of the most prominent enzymes in this context is Phenylalanine Ammonia-Lyase (PAL). PAL naturally catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. frontiersin.orgfrontiersin.org This reactivity can be harnessed in the reverse direction for the synthesis of L-phenylalanine analogues from corresponding substituted cinnamic acids. frontiersin.orgfrontiersin.org

The enzymatic amination of various cinnamic acids using PAL has been demonstrated as a cost-effective method for producing a range of phenylalanine analogues. frontiersin.org While specific studies on the enzymatic synthesis of this compound are not extensively documented, the principles of PAL-catalyzed reactions can be extended to this substrate. The process typically involves high concentrations of ammonia (B1221849) to shift the equilibrium towards the amination product. frontiersin.org For instance, studies on other substituted cinnamic acids have shown successful conversion to their corresponding L-phenylalanine derivatives.

To enhance the practicality and reusability of the enzyme, immobilization techniques are often employed. Covalent immobilization of PAL on various supports has been shown to yield a stable and reusable heterogeneous catalyst. frontiersin.org This approach has been successfully implemented in continuous flow reactors, which can significantly reduce reaction times and improve productivity. frontiersin.org

Table 1: Examples of Enzymatic Amination of Cinnamic Acid Derivatives using Phenylalanine Ammonia-Lyase (PAL)

| Substrate | Enzyme | Reaction Conditions | Conversion (%) | Reference |

| trans-Cinnamic acid | Rhodotorula glutinis (contains PAL) | High ammonia concentration | ~70 | nih.gov |

| 3-Methoxy-cinnamic acid | Immobilized AvPAL | Continuous flow, 20 min contact time | 88 ± 4 | frontiersin.org |

| 4-Nitro-cinnamic acid | Immobilized PbPAL | Continuous flow, 20 min contact time | 89 ± 5 | frontiersin.org |

Stereoselective Synthesis of this compound (Trans/Cis Isomers)

The geometry of the double bond in cinnamic acid derivatives, existing as trans (E) or cis (Z) isomers, significantly influences their physical, chemical, and biological properties. nih.gov Therefore, the stereoselective synthesis of a specific isomer is a key objective.

Chiral Induction Strategies (e.g., using Chiral Menthol (B31143) and Cyclopropanation)

Chiral Menthol as a Chiral Auxiliary:

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. (-)-Menthol, a readily available and inexpensive chiral alcohol, can be used as a chiral auxiliary to control the stereochemical outcome of reactions. nih.gov In the context of cinnamic acid derivatives, a chiral menthol ester of the acid can be synthesized. This temporary incorporation of the chiral auxiliary can influence subsequent reactions, such as additions to the double bond, by sterically directing the approach of reagents. While specific applications of chiral menthol in the synthesis of this compound isomers are not detailed in the literature, the general principle involves the formation of a diastereomeric intermediate that can be separated or can react stereoselectively, followed by the removal of the chiral auxiliary to yield the desired enantiomerically enriched product.

Cyclopropanation:

Cyclopropanation of the double bond in cinnamic acid derivatives is another strategy to introduce stereocenters. The stereochemistry of the resulting cyclopropane (B1198618) ring can be controlled through various methods. For electron-deficient alkenes, such as cinnamic acid derivatives, rhodium-catalyzed cyclopropanation with aryldiazoacetates can proceed with high stereoselectivity. nih.gov Furthermore, the use of chiral catalysts or chiral sulfides in these reactions can lead to high enantiomeric excess in the cyclopropane products. rsc.org

The cyclopropanation itself is often stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. masterorganicchemistry.com For instance, a trans-cinnamic acid derivative will typically yield a trans-substituted cyclopropane. Asymmetric cyclopropanation, employing chiral catalysts or auxiliaries, can afford enantiomerically enriched cyclopropane derivatives, which can then be further manipulated to potentially yield specific isomers of the parent cinnamic acid or its derivatives.

Stereochemical Considerations in Synthetic Routes

The stereochemical outcome of a synthetic route to this compound is determined at the point of the double bond formation or its subsequent modification.

For the synthesis of the trans isomer, which is generally the more stable and common form, methods like the Perkin reaction or the Heck reaction are often employed. nih.gov The Perkin reaction, involving the condensation of an aromatic aldehyde with an acid anhydride, typically yields the α,β-unsaturated aromatic acid with a trans configuration. Similarly, the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, also predominantly produces the trans isomer.

The synthesis of the cis isomer is more challenging and often requires specific strategies. Photochemical isomerization of the more stable trans isomer is one possible route. nih.gov Alternatively, specific stereoselective synthesis methods can be employed. For example, manganese-promoted reactions of aldehydes with trihaloesters or amides have been shown to produce (Z)-α-halo-α,β-unsaturated esters or amides with complete Z-stereoselectivity. nih.gov These could potentially be hydrolyzed to the corresponding (Z)-cinnamic acid.

Table 2: Stereochemical Control in the Synthesis of Cinnamic Acid Derivatives

| Reaction | Typical Stereochemical Outcome | Notes |

| Perkin Reaction | trans (E) isomer | A classic method for synthesizing cinnamic acids. |

| Heck Reaction | trans (E) isomer | Offers good stereoselectivity for the trans product. nih.gov |

| Photochemical Isomerization | cis (Z) from trans (E) | An equilibrium is often established. nih.gov |

| Mn-promoted reaction | cis (Z) isomer | Provides high stereoselectivity for the cis product in related systems. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3,5 Difluorocinnamic Acid Systems

Reaction Mechanisms Involving Halogenated Aromatic Rings

The presence of electron-withdrawing halogen substituents (chlorine and fluorine) significantly influences the electronic properties of the benzene (B151609) ring in 4-Chloro-3,5-difluorocinnamic acid, making it susceptible to specific types of reactions.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org In this two-step mechanism, a nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org In the subsequent step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org

For a reaction to proceed via the SNAr mechanism, the aromatic ring must be "activated" by the presence of electron-withdrawing substituents, which help to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.org In the case of this compound, the two fluorine atoms, the chlorine atom, and the acrylic acid group all act as electron-withdrawing groups, thereby activating the ring towards nucleophilic attack. The leaving group is typically a halide. wikipedia.org

The regioselectivity of nucleophilic aromatic substitution on polyhalogenated rings like that in this compound is a complex issue determined by the combined electronic effects of all substituents. The positions ortho and para to the strongest activating groups are generally the most favorable for nucleophilic attack because they allow the negative charge of the Meisenheimer intermediate to be delocalized onto the activating group.

In this specific molecule, the acrylic acid group is a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution, particularly at the ortho and para positions. The halogens also contribute to the activation of the ring. The relative lability of the halogens as leaving groups (I > Br > Cl > F) would also influence the reaction's outcome. While fluorine is the most electronegative and thus has the strongest inductive electron-withdrawing effect to activate the ring, it is generally the poorest leaving group among the halogens in SNAr reactions. Therefore, a nucleophile would likely displace the chlorine atom at the C4 position. The fluorine atoms at C3 and C5 further activate this position for substitution.

Photochemical Behavior and Solid-State Reactivity

In the solid state, the reactivity of cinnamic acids is profoundly influenced by the arrangement of molecules within the crystal lattice, a field of study known as topochemistry.

One of the most extensively studied solid-state reactions is the [2+2] photodimerization of trans-cinnamic acids. acs.orgacs.org When crystals of certain cinnamic acid derivatives are exposed to UV light, the double bonds of adjacent molecules can undergo a cycloaddition reaction to form a cyclobutane (B1203170) ring. nih.gov This reaction is highly efficient and selective in the crystalline state compared to reactions in solution, due to the pre-organized arrangement of the reactant molecules. nih.gov

The feasibility of this reaction is governed by Schmidt's topochemical rules, which state that for a [2+2] photocycloaddition to occur, the potentially reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than approximately 4.2 Å. acs.orgnih.gov Halogenated cinnamic acids, such as 4-chlorocinnamic acid and various bromo cinnamates, are known to undergo this photodimerization, suggesting that this compound would exhibit similar behavior provided it crystallizes in a suitable arrangement. researchgate.netnsf.gov The products of these dimerizations are derivatives of truxillic or truxinic acids.

The specific stereochemistry of the cyclobutane product is directly determined by the crystal packing of the monomeric cinnamic acid. iucr.org Cinnamic acids and their derivatives are known to crystallize in different polymorphic forms, primarily designated as α, β, and γ. acs.org

α-form: Molecules are packed in a head-to-tail arrangement. Upon irradiation, this form yields the centrosymmetric α-truxillic acid derivative. acs.org

β-form: Molecules are arranged in a head-to-head fashion. This packing leads to the formation of the mirror-symmetric β-truxinic acid derivative. iucr.org

γ-form: In this form, the molecules are not favorably aligned for photodimerization, with the distance between double bonds exceeding the 4.2 Å limit set by Schmidt's rule. Consequently, this polymorph is typically photostable. thieme-connect.com

The outcome of the solid-state photoreaction is therefore a direct consequence of the supramolecular assembly in the crystal. iucr.orgiucr.org Controlling the polymorphism of a given halogenated cinnamic acid allows for the selective synthesis of a specific cyclobutane stereoisomer.

Table 1: Relationship Between Crystal Packing and Photoreactivity of Cinnamic Acids

| Packing Polymorph | Molecular Arrangement | C=C Double Bond Distance | Photoreactivity | Dimer Product |

|---|---|---|---|---|

| α-form | Head-to-tail | < 4.2 Å | Reactive | α-Truxillic acid derivative (centrosymmetric) |

| β-form | Head-to-head | < 4.2 Å | Reactive | β-Truxinic acid derivative (mirror-symmetric) |

| γ-form | Unfavorable alignment | > 4.2 Å | Unreactive | None |

Enzymatic Transformations and Biotransformation Pathways

Halogenated aromatic compounds are widespread environmental contaminants, and various microorganisms have evolved enzymatic pathways to degrade them. nih.gov The biotransformation of these compounds often involves the cleavage of the carbon-halogen bond, a process known as dehalogenation. nih.gov These reactions are catalyzed by enzymes called dehalogenases.

The biotransformation of haloaromatic compounds can proceed via several mechanisms, including hydrolytic, reductive, and oxidative dehalogenation. Given the structure of this compound, it could potentially serve as a substrate for microbial enzymes capable of metabolizing halogenated aromatic acids. While specific biotransformation pathways for this compound are not extensively documented, the general principles of microbial degradation of haloaromatics suggest that initial attack could involve either the aromatic ring or the acrylic acid side chain. Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a common pathway under anaerobic conditions. Aerobic degradation might proceed through dioxygenase-catalyzed opening of the aromatic ring, potentially followed by dehalogenation. The presence of multiple halogen atoms with different properties (one chlorine, two fluorine) could lead to complex and stepwise degradation pathways.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chlorocinnamic acid |

| α-truxillic acid |

| β-truxinic acid |

| Chlorine |

| Fluorine |

| Bromine |

| Iodine |

| Cyclobutane |

Microbial Degradation Mechanisms of Fluorinated Cinnamic Acids (e.g., β-oxidation)

While specific microbial degradation studies on this compound are not extensively documented in publicly available research, the metabolic fate of structurally similar fluorinated cinnamic acids, such as 4-fluorocinnamic acid, has been investigated. These studies provide a strong model for predicting the likely degradation pathway of this compound. The primary mechanism for the breakdown of the side chain of cinnamic acid and its derivatives by microorganisms is β-oxidation. nih.govresearchgate.net This process involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule.

In the case of fluorinated cinnamic acids, the β-oxidation pathway is initiated by the activation of the cinnamic acid to its coenzyme A (CoA) thioester. nih.govresearchgate.net This initial step is followed by a series of enzymatic reactions including hydration, dehydrogenation, and thiolytic cleavage, which ultimately results in the shortening of the side chain and the formation of a substituted benzoic acid. nih.govresearchgate.net For instance, the degradation of 4-fluorocinnamic acid by a consortium of Arthrobacter sp. and Ralstonia sp. has been shown to proceed through a β-oxidation mechanism, leading to the formation of 4-fluorobenzoic acid. nih.govnih.gov

The presence of multiple halogen substituents, as in this compound, can influence the rate and success of microbial degradation. Generally, the degree of halogenation can impact the susceptibility of aromatic compounds to microbial attack. eurochlor.org However, the fundamental β-oxidation pathway for the side chain is expected to be a key feature in the microbial metabolism of this compound.

Identification and Characterization of Metabolic Intermediates and Enzymes in Biodegradation

Based on the established degradation pathways for analogous fluorinated cinnamic acids, a proposed sequence of metabolic intermediates and the enzymes catalyzing their formation can be outlined for this compound. nih.govresearchgate.net The degradation is expected to be initiated by an acyl-CoA synthetase, which activates the parent molecule.

The subsequent steps in the β-oxidation pathway would involve the action of an enoyl-CoA hydratase, a hydroxyacyl-CoA dehydrogenase, and a β-ketoacyl-CoA thiolase. nih.govresearchgate.net These enzymatic reactions would lead to the formation of key metabolic intermediates.

Table 1: Proposed Key Enzymes in the β-Oxidation of this compound

| Enzyme | Function |

| 4-Chloro-3,5-difluorocinnamoyl-CoA ligase (putative) | Activates the substrate by attaching Coenzyme A. |

| 4-Chloro-3,5-difluorocinnamoyl-CoA hydratase (putative) | Adds a water molecule across the double bond of the side chain. |

| 4-Chloro-3,5-difluorophenyl-β-hydroxy propionyl-CoA dehydrogenase (putative) | Oxidizes the hydroxyl group to a keto group. |

| 4-Chloro-3,5-difluorophenyl-β-keto propionyl-CoA thiolase (putative) | Cleaves the β-keto thioester, releasing acetyl-CoA. |

The degradation of the side chain via β-oxidation would result in the formation of 4-Chloro-3,5-difluorobenzoyl-CoA, which would then be hydrolyzed to 4-Chloro-3,5-difluorobenzoic acid. This intermediate would likely undergo further degradation, potentially involving dehalogenation and ring cleavage, common steps in the breakdown of halogenated aromatic compounds. nih.govnih.gov

Table 2: Proposed Metabolic Intermediates in the Degradation of this compound

| Intermediate Compound | Role in Pathway |

| 4-Chloro-3,5-difluorocinnamoyl-CoA | Activated form of the parent compound. |

| 4-Chloro-3,5-difluorophenyl-β-hydroxy propionyl-CoA | Product of the hydratase-catalyzed reaction. |

| 4-Chloro-3,5-difluorophenyl-β-keto propionyl-CoA | Product of the dehydrogenase-catalyzed reaction. |

| 4-Chloro-3,5-difluorobenzoyl-CoA | Product of the thiolase-catalyzed reaction, precursor to the benzoic acid derivative. |

| 4-Chloro-3,5-difluorobenzoic acid | Key intermediate following side-chain degradation. |

| Acetyl-CoA | Two-carbon unit released during β-oxidation. |

The complete mineralization of this compound would require a consortium of microorganisms, where different species carry out different steps of the degradation pathway. For example, one organism might be responsible for the initial β-oxidation, while another might degrade the resulting halogenated benzoic acid. nih.govnih.gov

Derivatization Strategies and Applications in Advanced Analytical Chemistry

Development and Application as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Matrix Materials

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a crucial technology in proteomics and other fields of biological mass spectrometry. nih.govnih.gov The performance of MALDI-MS is heavily dependent on the matrix material, which co-crystallizes with the analyte and facilitates its soft ionization. While traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) were discovered empirically, recent progress has focused on the rational design of new matrix compounds to improve sensitivity and analytical performance. nih.govnih.govmercer.edu

4-Chloro-α-cyanocinnamic Acid (Cl-CCA) as an Enhanced Matrix for Proteomic and Lipid Analysis

4-Chloro-α-cyanocinnamic acid (Cl-CCA), a derivative developed through the systematic modification of the α-cyanocinnamic acid core, has demonstrated outstanding properties as a MALDI matrix. nih.govnih.govmercer.edu Its key advantage lies in a significant increase in sensitivity and a more uniform response to peptides of varying basicity, which leads to considerably enhanced peptide recovery in proteomic analyses. nih.govmercer.edu

The superior performance of Cl-CCA is attributed to its lower proton affinity compared to the widely used CHCA matrix. nih.govmdpi.com This characteristic facilitates more efficient proton transfer to the analyte molecules, resulting in more intense ion yields and a reduced bias against acidic and neutral peptides. nih.govacs.org Consequently, Cl-CCA enables more comprehensive protein identification. For instance, in the analysis of a 1 fmol bovine serum albumin (BSA) digest, Cl-CCA achieved a sequence coverage of 48%, a dramatic improvement over the 4% obtained with CHCA. nih.govnih.govmercer.edu This enhanced performance allows for the unambiguous identification of proteins from samples containing as little as 25 fmol of BSA. nih.govnih.govmercer.edu Furthermore, Cl-CCA has been shown to be a "cooler" matrix, meaning it causes less fragmentation of labile molecules like phosphopeptides during the ionization process, improving their detection. nih.gov

To further leverage its properties, Cl-CCA has been used as the principal chromophore in the development of ionic liquid matrices (ILMs). acs.orgsigmaaldrich.com These liquid matrices offer greater sample homogeneity and show performance comparable to crystalline Cl-CCA, with sensitivity reaching the attomole range. acs.orgsigmaaldrich.com

| Performance Metric | 4-Chloro-α-cyanocinnamic Acid (Cl-CCA) | α-Cyano-4-hydroxycinnamic Acid (CHCA) | Reference |

|---|---|---|---|

| Sequence Coverage (1 fmol BSA Digest) | 48% | 4% | nih.govnih.gov |

| Peptide Bias | Reduced bias for arginine-containing peptides; enhanced detection of acidic and neutral peptides | Biased towards basic peptides | nih.govacs.org |

| Sensitivity with Labile Peptides | Up to tenfold improvement | Standard | nih.gov |

| In-Source Fragmentation | Reduced ("cooler" matrix) | Higher | nih.gov |

α-Cyano-2,4-difluorocinnamic Acid (DiFCCA) in Peptide, Phospholipid, and Chlorinated Lipid Analysis

Further exploration of halogenated cinnamic acids has led to the use of α-Cyano-2,4-difluorocinnamic Acid (DiFCCA). This compound is often used in a mixture with Cl-CCA to create a highly effective MALDI matrix material. This Cl-CCA:DiFCCA mixture is particularly suitable for the analysis of a diverse range of analyte classes, including peptides, phospholipids, phosphopeptides, and even challenging chlorinated lipids. The inclusion of the difluorinated derivative helps to optimize the physicochemical properties of the matrix for these specific applications, demonstrating the versatility achieved through multi-halogen substitution.

Rational Design Principles for Halogenated Cinnamic Acid MALDI Matrices

The success of matrices like Cl-CCA is a direct result of a rational design approach rather than empirical screening. mercer.edumdpi.com This strategy involves the targeted modification of a core chemical structure to achieve desired analytical properties. For halogenated cinnamic acids, several key design principles have been established:

Modulation of Proton Affinity : A central principle is the tuning of the matrix's proton affinity (PA). The substitution of an electron-donating group (like the hydroxyl group in CHCA) with an electron-withdrawing halogen (like chlorine in Cl-CCA) reduces the PA of the matrix. nih.gov A lower PA facilitates more efficient proton transfer to the analyte, enhancing ionization efficiency, especially for less basic molecules. nih.govmdpi.com

Preservation of Core Structure : The α-cyanocinnamic acid core is essential. The free carboxylic acid function is believed to be crucial for incorporating peptides into the matrix crystal lattice through the formation of ion pairs with positively charged groups on the analyte. nih.gov

Vacuum Stability and Low Background : For the analysis of low-molecular-weight compounds and for imaging applications, matrices must be stable under high vacuum and should not produce interfering ions in the low-mass region of the spectrum ("MALDI silent"). nih.gov Halogenation and other modifications can increase molecular weight and stability.

High Molar Absorptivity : The matrix must efficiently absorb the laser energy at the specific wavelength used (e.g., 337 nm or 355 nm). nih.gov Introducing or modifying chromophoric groups in the cinnamic acid structure is a key consideration in the design process.

Chemical Derivatization for Enhanced Spectroscopic and Chromatographic Detection

For analytes that lack the necessary properties for sensitive detection, chemical derivatization is a powerful strategy. This involves chemically modifying the analyte to attach a tag that enhances its detectability by a given analytical instrument. Cinnamic acid derivatives can be employed as reagents in this process or be the targets of such modification to improve their own analytical characteristics.

Strategies for Introducing Chromophores and Fluorophores

Many bioactive compounds lack strong chromophores (for UV-Vis absorption detection) or fluorophores (for fluorescence detection), making them difficult to quantify at low concentrations using high-performance liquid chromatography (HPLC). nih.gov Chemical derivatization can overcome this limitation by introducing such moieties into the analyte's structure. nih.govsci-hub.se

Common strategies applicable to structures like 4-Chloro-3,5-difluorocinnamic acid, which contains a carboxylic acid group, include:

Esterification or Amidation : The carboxylic acid group can be reacted with a labeling reagent containing a chromophore or fluorophore to form an ester or amide. sci-hub.se This not only improves spectroscopic detection but can also alter the chromatographic properties of the analyte for better separation.

Modification of the Aromatic Ring : The phenyl ring of the cinnamic acid structure can be functionalized to introduce groups that enhance spectroscopic properties, although this is often more complex than derivatizing the carboxyl group.

The goal of these derivatization reactions is to produce a stable product with significantly improved molar absorptivity or fluorescence quantum yield, thereby lowering the limits of detection and quantification. nih.govsci-hub.se

Role in Mass Spectrometry Imaging (IMS) Enhancement

Mass Spectrometry Imaging (MSI) is a technique that maps the spatial distribution of molecules directly on the surface of a sample, such as a biological tissue section. nih.gov The choice of MALDI matrix is critical for the quality, sensitivity, and spatial resolution of the resulting image. morressier.com Derivatization of the core cinnamic acid structure has led to the development of new matrices specifically designed to enhance IMS performance.

Aminated cinnamic acid analogs (ACAAs), for example, have been developed as a new class of dual-polarity matrices for high spatial resolution lipid imaging. nih.govchemrxiv.org These derivatives offer several advantages over conventional matrices:

High Vacuum Stability : Essential for long imaging experiments under high vacuum. morressier.com

Small Crystal Size : The formation of small, homogenous crystals is crucial for achieving high spatial resolution (≤ 10 µm). morressier.com

High Extinction Coefficients : Strong absorption of laser energy allows for the use of lower laser power, which minimizes tissue damage and can reduce the effective laser spot size, further improving resolution. nih.govchemrxiv.org

Reduced In-Source Fragmentation : Some derivatized matrices are "softer," causing less fragmentation of thermally labile molecules like gangliosides, which leads to a more accurate representation of their distribution. chemrxiv.org

By rationally designing and synthesizing derivatives of the cinnamic acid scaffold, researchers can create matrices that are highly sensitive and optimized for imaging specific classes of molecules, such as polar lipids, with cellular-level detail. morressier.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Chloro-3,5-difluorocinnamic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR for Structural Assignments of Halogenated Cinnamic Acid Derivatives

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecular structure of this compound. Due to the absence of published experimental data for this specific compound, the following discussion is based on established principles and data from closely related halogenated cinnamic acids. researchgate.netresearchgate.netrsc.orgspectrabase.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and vinylic protons. The two vinylic protons of the acrylic acid moiety, being in a trans configuration, will appear as doublets with a large coupling constant (typically around 16 Hz), a characteristic feature of trans-alkenes. acs.org The proton on the α-carbon (adjacent to the carboxyl group) is expected to resonate at a higher field (around 6.4-6.6 ppm) compared to the β-proton (adjacent to the aromatic ring), which would be further downfield (around 7.5-7.7 ppm) due to deshielding by the aromatic ring. The aromatic region will show a signal corresponding to the two equivalent protons on the difluorochlorophenyl ring. Due to the symmetrical substitution pattern (fluorine at positions 3 and 5), these two protons are chemically equivalent and are expected to appear as a singlet or a narrow multiplet, likely in the range of 7.5-7.8 ppm. The acidic proton of the carboxylic acid group will be observed as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent. yale.edumuni.cz

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 167-173 ppm. researchgate.netprinceton.educhemicalbook.com The vinylic carbons will have distinct signals, with the β-carbon appearing at a lower field than the α-carbon. The aromatic carbons will show characteristic shifts influenced by the halogen substituents. The carbon atom bearing the chlorine (C4) and the carbons bearing the fluorine atoms (C3 and C5) will exhibit large C-F coupling constants. The remaining aromatic carbons will also have their chemical shifts influenced by the electron-withdrawing nature of the halogens.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a crucial technique for fluorinated compounds. wikipedia.orghuji.ac.il For this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the substitution pattern on the phenyl ring. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be in the characteristic range for aromatic fluorides. ucsb.edu This technique is highly sensitive to the electronic environment, and any deviation from a single peak could indicate the presence of isomers or impurities.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.5 - 7.8 | s or narrow m | - |

| β-CH | 7.5 - 7.7 | d | ~16 |

| α-CH | 6.4 - 6.6 | d | ~16 |

| -COOH | > 10 | br s | - |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| C=O | 167 - 173 |

| β-C | 140 - 145 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-F | 150 - 165 (with C-F coupling) |

| Aromatic C-H | 115 - 125 |

| α-C | 118 - 122 |

| Aromatic C-ipso | 130 - 135 |

| Fluorine (¹⁹F) | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-F | -100 to -120 | s |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are invaluable for confirming assignments and elucidating stereochemical and conformational details.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling between the α- and β-vinylic protons, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the signals of the vinylic and aromatic CH groups in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons (C-Cl, C-F, and the ipso-carbon). For instance, correlations would be expected from the vinylic protons to the carbonyl carbon and the ipso-aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of protons. For this compound, a NOESY experiment could confirm the trans stereochemistry of the double bond by showing a strong correlation between the α- and β-vinylic protons. It could also reveal through-space interactions between the vinylic protons and the aromatic protons, helping to determine the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are excellent for identifying the functional groups present in a molecule. researchgate.net

Vibrational Analysis for Functional Group Identification and Molecular Fingerprinting

The IR and Raman spectra of this compound will be dominated by vibrations characteristic of the carboxylic acid, the carbon-carbon double bond, and the substituted aromatic ring.

Carboxylic Acid Group: The most prominent feature in the IR spectrum will be the C=O stretching vibration of the carbonyl group, which is expected to appear as a strong, sharp band in the region of 1680-1710 cm⁻¹. nih.govyoutube.comyoutube.com The O-H stretching vibration of the carboxylic acid will be a very broad band, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

Alkene Group: The C=C stretching vibration of the trans-alkene will give rise to a band around 1625-1640 cm⁻¹. The C-H out-of-plane bending vibration of the trans-disubstituted alkene is also a strong and characteristic band in the IR spectrum, typically found around 960-980 cm⁻¹.

Aromatic Ring: The C-C stretching vibrations within the aromatic ring will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons will be observed just above 3000 cm⁻¹.

Halogen-Carbon Bonds: The C-F and C-Cl stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. The C-F stretches are usually strong and are expected in the 1100-1200 cm⁻¹ range, while the C-Cl stretch will be at a lower frequency, generally between 600 and 800 cm⁻¹.

The Raman spectrum will complement the IR data. Notably, the C=C stretching vibration of the alkene and the symmetric breathing modes of the aromatic ring often give rise to strong signals in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Alkene | C=C stretch | 1625 - 1640 | Medium |

| Alkene | trans C-H bend | 960 - 980 | Strong |

| Aromatic | C-C stretch | 1450 - 1600 | Medium-Strong |

| Aromatic | C-H stretch | > 3000 | Medium |

| Aromatic | C-F stretch | 1100 - 1200 | Strong |

| Aromatic | C-Cl stretch | 600 - 800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the ion. For this compound (C₉H₅ClF₂O₂), HRMS would be used to confirm its molecular formula. The calculated exact mass of the molecular ion [M]⁺ is 217.9942 g/mol . An experimental measurement from an HRMS instrument that matches this value to within a few parts per million would provide strong evidence for the proposed molecular formula.

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with an intensity ratio of about 3:1, separated by two mass units.

The fragmentation pattern in the mass spectrum can also yield valuable structural information. researchgate.netlibretexts.orgslideshare.netlibretexts.orgyoutube.com Common fragmentation pathways for cinnamic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). mdpi.comnist.govresearchgate.net For this compound, fragmentation could involve the loss of the carboxyl group to give a [M-COOH]⁺ fragment, or cleavage at other points in the acrylic acid side chain. The fragmentation of the aromatic ring could also occur, potentially leading to the loss of chlorine or fluorine atoms.

| Ion | Formula | Calculated Exact Mass ( g/mol ) |

| [M]⁺ (with ³⁵Cl) | C₉H₅³⁵ClF₂O₂ | 217.9942 |

| [M+2]⁺ (with ³⁷Cl) | C₉H₅³⁷ClF₂O₂ | 219.9913 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. This process provides a fragmentation "fingerprint" that is unique to a specific molecule, allowing for its identification and structural elucidation.

In a typical MS/MS experiment, the parent ion of this compound would be selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be detected, and their mass-to-charge ratios (m/z) would provide clues about the molecule's structure. The fragmentation of aromatic carboxylic acids generally follows predictable pathways. Common fragmentation patterns for aromatic acids include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the bond between the carboxylic acid group and the aromatic ring.

For this compound, the initial fragmentation would likely involve the loss of the entire carboxylic acid group (-COOH), resulting in a fragment with an m/z corresponding to the chloro-difluoro-styrene cation. Another probable fragmentation pathway is the decarboxylation of the parent ion, leading to the loss of CO₂. The presence of chlorine and fluorine atoms introduces additional complexity to the fragmentation pattern due to their isotopic distributions and their influence on bond strengths within the molecule. The fragmentation of other chlorinated compounds often involves the loss of a chlorine radical.

Predicted Fragmentation Data for this compound:

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Neutral Loss |

| 218 | [C₉H₅ClF₂O₂]⁺ | - |

| 201 | [C₉H₄ClF₂O]⁺ | OH |

| 173 | [C₈H₄ClF₂]⁺ | COOH |

| 174 | [C₉H₅ClF₂]⁺ | CO₂ |

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This information is fundamental to understanding a molecule's physical properties and its interactions in a biological or material context.

While a specific crystal structure for this compound has not been reported, the solid-state structures of numerous substituted cinnamic acids and other halogenated aromatic carboxylic acids have been extensively studied. These studies provide a strong basis for predicting the likely crystal packing and intermolecular interactions of this compound.

Typical Crystallographic Parameters for Substituted Cinnamic Acids:

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| trans-Cinnamic acid | Monoclinic | P2₁/c | O-H···O hydrogen bonds, C-H···π interactions |

| p-Methoxycinnamic acid | Triclinic | P-1 | O-H···O hydrogen bonds, C-H···O interactions |

| 4-Chlorocinnamic acid | Monoclinic | P2₁/c | O-H···O hydrogen bonds, Cl···O interactions, π-π stacking |

This table presents typical data for analogous compounds to provide a comparative context.

Structure Activity Relationship Sar Investigations of Halogenated Cinnamic Acid Derivatives

Influence of Halogenation Pattern on Molecular Interactions and Biological Activities (General Mechanisms)

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl ring of cinnamic acid derivatives can profoundly impact their molecular interactions and, consequently, their biological activities. This is attributed to several factors:

Electronic Effects: Halogens are electron-withdrawing groups that can alter the electron distribution within the molecule. This can affect the acidity of the carboxylic acid group and the reactivity of the α,β-unsaturated system, which is a known Michael acceptor and can interact with biological nucleophiles. mdpi.comnih.gov

Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. However, the relationship between lipophilicity and activity is not always linear; an optimal level of lipophilicity is often required for maximal efficacy. nih.gov

Steric Effects: The size of the halogen atom can introduce steric hindrance, influencing the molecule's conformation and its ability to fit into the active site of an enzyme or a receptor.

Hydrogen Bonding: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms in biological macromolecules. This can contribute to the binding affinity and selectivity of the compound.

These modifications can lead to a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. nih.govmdpi.comresearchgate.net For instance, halogenated cinnamic acid derivatives have been investigated as inhibitors of enzymes like tyrosinase, acetylcholinesterase, and butyrylcholinesterase. researchgate.netnih.govresearchgate.net

SAR Studies Based on Substituent Position and Number (e.g., Mono-, Di-, Trifluoro/Chloro Substitutions)

The position and number of halogen substituents on the phenyl ring are critical determinants of biological activity. SAR studies have revealed specific patterns that correlate with enhanced or diminished effects.

For example, in a study of chlorine-substituted cinnamic acid derivatives as potential cholinesterase inhibitors, it was found that the position of the chlorine atom significantly influenced activity and selectivity. nih.gov Para-substituted chloro-compounds generally showed potent activity against acetylcholinesterase (AChE) and poor activity against butyrylcholinesterase (BChE), while ortho-substituted analogs exhibited the opposite trend. nih.gov

Similarly, the number of halogen substituents plays a crucial role. The presence of two halogenated substituents has been noted to be a factor in the biological effects of some compounds. researchgate.net The interplay between the electronic and steric effects of multiple halogen atoms can lead to complex SAR profiles.

The following table summarizes findings on the influence of substituent position on the antibacterial activity of chloro-cinnamic acid derivatives:

| Compound | Substituent Position | Antibacterial Activity (IC50) | Reference |

| 4-chlorocinnamic acid | para | More active | nih.gov |

| 2-chlorocinnamic acid | ortho | Less active | nih.gov |

This data suggests that the para-position is favorable for the antibacterial activity of chloro-cinnamic acid derivatives. nih.gov

Conjugation Strategies and Their Impact on Structure-Dependent Behavior

Conjugating halogenated cinnamic acids with other molecules is a widely used strategy to create hybrid compounds with novel or enhanced biological activities. mdpi.com This approach can impact the parent molecule's pharmacokinetic and pharmacodynamic properties.

Common conjugation strategies include:

Esterification: Converting the carboxylic acid group to an ester can increase lipophilicity and improve cell membrane permeability. nih.govnih.govresearchgate.net The nature of the alcohol used for esterification can also influence activity. For example, studies on 4-chlorocinnamic acid esters showed that the length of the alkyl chain and the presence of other functional groups in the ester moiety significantly affected their antifungal activity. nih.gov

Amide Formation: Linking the cinnamic acid to an amine-containing molecule can introduce new interaction points, such as hydrogen bond donors and acceptors, which can enhance binding to biological targets.

Hybridization with Other Bioactive Scaffolds: Cinnamic acid derivatives have been hybridized with other pharmacologically active structures, such as quinolones, to create molecules with dual or synergistic modes of action. mdpi.com

These conjugation strategies can lead to compounds with improved potency, selectivity, and metabolic stability. For instance, certain cinnamic acid derivatives have been designed as inhibitors of matrix metalloproteinases (MMPs), enzymes involved in cancer progression. biointerfaceresearch.com The design of these inhibitors often involves incorporating a metal-chelating group, such as a hydroxamate, onto the cinnamic acid scaffold to interact with the zinc ion in the enzyme's active site. biointerfaceresearch.com

Role in Chemical Biology and Enzymatic Research

Investigation as Substrates for Biocatalytic Transformations and Biotransformation

Halogenated cinnamic acids are frequently employed to investigate the substrate specificity and reaction mechanisms of enzymes involved in biocatalytic transformations. While specific biotransformation studies on 4-chloro-3,5-difluorocinnamic acid are not extensively documented, research on structurally related compounds provides a framework for its potential enzymatic conversions.

Microbial systems, particularly bacteria and fungi, are known to metabolize cinnamic acids through various reactions, including side-chain degradation. asm.org The metabolism of these compounds generally involves the degradation of the side chain before the cleavage of the aromatic ring. asm.org For instance, various bacterial strains can transform cinnamic acid into benzoic acid. asm.org This process is crucial for understanding how microorganisms might process xenobiotic compounds with similar structures. The presence and position of halogen atoms, such as chlorine and fluorine, can significantly impact the rate and regioselectivity of these enzymatic reactions, a principle that has been demonstrated in the microbial metabolism of various fluorinated aromatic compounds. doi.org

Enzymatic reduction of the carbon-carbon double bond in the propenoic acid side chain is another key biotransformation. This reaction is often a part of a β-oxidation pathway and is catalyzed by ene-reductases.

Metabolic Pathway Elucidation in Microorganisms Using Halogenated Cinnamic Acids

The unique electronic properties of halogen atoms make halogenated cinnamic acids excellent probes for elucidating metabolic pathways in microorganisms. They can help identify and characterize the enzymes involved in the degradation of aromatic compounds.

The degradation of many cinnamic acids in microorganisms proceeds through a β-oxidation pathway, a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA. asm.orgwikipedia.orgresearchgate.net In the case of fluorinated cinnamic acids, this pathway allows the microorganism to use the compound as a carbon source.

The complete biodegradation of 4-fluorocinnamic acid by a bacterial consortium has been shown to occur via a β-oxidation mechanism. asm.org This process involves several key enzymatic steps, as detailed in the table below.

Table 1: Enzymatic Steps in the β-Oxidation of 4-Fluorocinnamic Acid asm.org

| Step | Reaction | Enzyme | Product |

|---|---|---|---|

| 1 | Activation | 4-Fluorocinnamoyl–CoA ligase | 4-Fluorocinnamoyl-CoA |

| 2 | Hydration | 4-Fluorocinnamoyl–CoA hydratase | 4-Fluorophenyl-β-hydroxy propionyl-CoA |

| 3 | Dehydrogenation | 4-Fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase | 4-Fluorophenyl-β-keto propionyl-CoA |

| 4 | Thiolytic Cleavage | Thiolase | 4-Fluorobenzoic acid and Acetyl-CoA |

The degradation starts with the formation of a CoA thioester, followed by hydration, dehydrogenation, and finally, thiolytic cleavage to release acetyl-CoA and the corresponding fluorinated benzoic acid. asm.org This pathway highlights how microorganisms have adapted to metabolize halogenated aromatic compounds.

Cinnamic acid, the non-halogenated parent compound of this compound, is a pivotal intermediate in two fundamental biosynthetic pathways in plants and some microorganisms: the shikimate pathway and the phenylpropanoid pathway. nih.govwikipedia.org

The shikimate pathway is responsible for the biosynthesis of the aromatic amino acids, including L-phenylalanine. wikipedia.orgnih.gov Subsequently, the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid, which marks the entry point into the phenylpropanoid pathway. nih.govnih.gov

The phenylpropanoid pathway then converts cinnamic acid into a vast array of secondary metabolites. nih.govnih.gov These compounds fulfill essential roles in plants, such as providing structural integrity (lignans), pigmentation (flavonoids and anthocyanins), and defense against pathogens. nih.gov Key enzymes in this pathway, such as cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), further modify the cinnamic acid structure. researchgate.net Although synthetic halogenated cinnamic acids are not natural components of these pathways, they can be utilized by researchers as mechanistic probes or inhibitors to study the enzymes involved.

Advanced Analytical Quantification and Separation Research

Chromatographic Methodologies (HPLC, UPLC, GC)

Chromatography is a cornerstone for the analysis of halogenated compounds like 4-Chloro-3,5-difluorocinnamic acid. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful techniques for separation and quantification.

Development of Methods for Purity Assessment and Quantification

The development of robust chromatographic methods is essential for assessing the purity and quantifying this compound in various samples. While specific methods for this exact compound are not extensively detailed in publicly available literature, methodologies for structurally similar compounds, such as other halogenated and cinnamic acid derivatives, provide a strong framework.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

For compounds like cinnamic acid derivatives, reversed-phase HPLC is a common analytical choice. tandfonline.comresearchgate.net Fluorinated stationary phases, such as those with pentafluorophenyl groups, offer alternative selectivity compared to standard C8 or C18 columns, which can be particularly useful for separating halogenated aromatic compounds. chromatographyonline.com UPLC, with its use of smaller particle columns, offers faster analysis times and higher resolution compared to traditional HPLC.

Method development would involve optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column temperature to achieve optimal separation of the main compound from any impurities. researchgate.net UV detection is commonly used for cinnamic acid derivatives due to their strong absorbance. researchgate.net

A representative HPLC method for a related compound is detailed in the table below.

Gas Chromatography (GC):

GC is suitable for volatile or semi-volatile compounds. For non-volatile acids like this compound, derivatization is required to increase volatility. researchgate.netepa.gov A common technique is silylation, which converts the carboxylic acid group into a less polar, more volatile silyl (B83357) ester. researchgate.net The separation is then based on boiling point and interactions with the stationary phase of the GC column. youtube.com A halogen-specific detector (XSD) can be employed for enhanced selectivity and sensitivity towards halogenated compounds, providing chromatograms with minimal interference. nih.gov

Chiral Separation Techniques for Enantiomeric Purity Assessment

Since this compound can exist as enantiomers, assessing its enantiomeric purity is crucial. Chiral HPLC is the predominant technique for this purpose. jsmcentral.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net

For the separation of fluorinated arylcarboxylic acids, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective. jsmcentral.orgmdpi.com The choice of mobile phase, often a mixture of an alkane (like n-heptane) and an alcohol (like ethanol (B145695) or isopropanol) with a small amount of an additive (like diethylamine (B46881) or formic acid), is critical for achieving resolution. jsmcentral.orgtsijournals.com The enantiomeric excess (e.e.) can be determined by comparing the peak areas of the two enantiomers. nih.gov Research on other cinnamic acid derivatives has shown that enantiomeric purity can be successfully determined using enantioselective HPLC. tandfonline.com

An alternative approach involves coupling a standard achiral HPLC separation with a circular dichroism (CD) detector. nih.gov This detector measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules, allowing for the determination of enantiomeric purity of eluting peaks without prior chiral separation. nih.gov

A representative chiral HPLC method is outlined below.

Mass Spectrometry-Based Quantification Techniques (LC-MS, MIMS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides exceptional sensitivity and selectivity for the quantification of chemical compounds.

Enhanced Detection Limits and Sensitivity Studies

LC-MS/MS (tandem mass spectrometry) is a powerful tool for achieving very low detection limits. The lower limit of quantitation (LLOQ) is often defined as the lowest concentration that can be measured with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1 or a coefficient of variation (CV) under 20%. sepscience.comsciex.com For halogenated compounds, high-resolution mass spectrometry (HRMS) offers an advantage over lower-resolution instruments. nih.gov The significant mass defect of halogen atoms allows for better differentiation from isobaric interferences, leading to improved specificity and lower limits of detection (LOD). nih.gov Studies on perfluorinated compounds have shown that LODs on HRMS instruments like LTQ-Orbitrap or Q-TOF can be significantly lower than on triple quadrupole (QqQ) instruments. nih.gov

The use of advanced detector technology, such as pulse counting detectors, also contributes to excellent reproducibility and accuracy at very low concentrations. sciex.com

Application of Advanced Ionization Techniques in Quantitative Analysis

The ionization technique is a critical component of mass spectrometry. While standard techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are widely used in LC-MS, other advanced methods offer unique capabilities. numberanalytics.comresearchgate.net

Membrane Introduction Mass Spectrometry (MIMS) is a technique that allows for the direct, real-time analysis of analytes in liquid or gas samples without chromatographic separation. nih.gov It uses a semi-permeable membrane to selectively transfer analytes from the sample matrix into the mass spectrometer's vacuum. wikipedia.org This method is particularly advantageous for monitoring aromatic compounds and can significantly reduce analysis time. uni-rostock.de While often used for volatile and non-polar molecules, variations of the technique can be applied to semi-volatile compounds. wikipedia.orgnih.gov

Advanced ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), allow for the analysis of samples in their native state with minimal preparation. numberanalytics.com Furthermore, developments in matrix-assisted laser desorption/ionization (MALDI) have shown that the choice of matrix is critical. Ionic liquid matrices, such as a combination of α-cyano-4-hydroxycinnamic acid and aniline, have been shown to reduce chemical noise and improve the analysis of low molecular weight compounds. researchgate.net

Compound Names Mentioned

Patent Landscape and Innovation in 4 Chloro 3,5 Difluorocinnamic Acid Synthesis and Applications

Analysis of Patented Synthetic Routes for Halogenated Aromatic Carboxylic Acids

The synthesis of halogenated aromatic carboxylic acids is a mature field, yet innovation continues as companies patent more efficient, scalable, and environmentally benign processes. The patent literature reveals several strategic approaches to constructing these molecules, which can be broadly categorized.

One common patented strategy involves the direct halogenation of an existing aromatic carboxylic acid. This method is often cost-effective if the parent acid is readily available. google.com An alternative, also described in patent literature, is to begin with a pre-halogenated aromatic hydrocarbon and then introduce the carboxylic acid functionality. google.com This can be achieved through various means, including Friedel-Crafts type reactions or the oxidation of an alkyl side chain. google.com

A powerful method for synthesizing carboxylic acids that is frequently the subject of patents is the Koch-Haaf reaction. This process involves the carbonylation of a carbocation generated from an alcohol in the presence of a strong acid. google.com Patents have been granted for processes using this reaction to produce carboxylic acids from halogenated benzylic alcohol derivatives, highlighting its utility in creating complex, substituted aromatic acids. google.com

For cinnamic acids specifically, a prevalent synthetic route is the Knoevenagel or Perkin condensation. A patented process for producing p-fluorocinnamic acid, for example, involves the reaction of p-fluorobenzaldehyde with malonic acid in the presence of an ionic liquid and an ammonium (B1175870) acetate (B1210297) catalyst. This method is noted for its high yield and the recyclability of the ionic liquid, making it suitable for industrial production. By analogy, a primary route to 4-Chloro-3,5-difluorocinnamic acid would involve the condensation of 4-chloro-3,5-difluorobenzaldehyde (B45035) with malonic acid or acetic anhydride (B1165640).

Another significant area of intellectual property involves decarboxylation reactions. Patented processes describe the synthesis of fluorinated aromatic compounds through the decarboxylation of poly-carboxylic acid precursors. For instance, 2-chloro-1,3,5-trifluorobenzene can be prepared via the decarboxylation of 5-chloro-2,4,6-trifluoroisophthalic acid. Furthermore, the decarboxylative halogenation of aromatic carboxylic acids is a fundamental method for preparing aryl halides, offering a one-pot conversion of readily available acids into valuable halogenated products.

The table below summarizes key patented synthetic strategies for halogenated aromatic carboxylic acids.

| Reaction Type | Starting Materials | Key Patented Features | Representative Patent |

| Halogenation | Aromatic Carboxylic Acid | Introduction of a halogen radical onto a pre-formed acid. google.com | EP0706987A1 |

| Carboxylation | Halogenated Aromatic Hydrocarbon | Friedel-Crafts reactions or oxidation of side-chains. google.com | EP0706987A1 |

| Koch-Haaf Reaction | Halogenated Tertiary Benzylic Alcohol, Formic Acid | Use of strong acids like CF₃SO₃H in a microflow reactor for continuous production. google.com | WO2019238186A1 |

| Knoevenagel Condensation | Aromatic Aldehyde, Malonic Acid | Use of ionic liquids as a recyclable medium and ammonium acetate as a catalyst for high yield. | CN102633625B |

| Decarboxylation | Substituted Isophthalic Acid | Heating in a solvent like N,N-dimethylformamide to produce a de-carboxylated fluorinated benzene (B151609) derivative. | US5510533A |

| Decarboxylative Halogenation | Aromatic Carboxylic Acid | One-pot conversion to corresponding aryl halides with liberation of carbon dioxide. | (Review Article) |

Patent Claims Related to Novel Applications (e.g., Analytical Reagents and Precursors)

While this compound itself may not be a final product, its true value, as reflected in the patent landscape, lies in its role as a key intermediate or precursor. The incorporation of chlorine and fluorine atoms onto the cinnamic acid scaffold significantly modifies its chemical properties, making it a desirable building block for creating novel, high-value molecules, particularly in the life sciences.

Patent reviews demonstrate that cinnamic acid derivatives are the subject of extensive research and intellectual property claims due to their wide range of biological activities. These activities include potential use as anticancer, antimicrobial, antidiabetic, and anti-inflammatory agents. The specific substitution pattern of this compound suggests its utility in synthesizing next-generation therapeutic candidates where the halogens can enhance potency, modulate metabolic stability, or improve target binding.

Patents frequently claim the use of fluorinated cinnamic acids as precursors for other valuable compounds. For example, a patented process describes the use of fluorine-containing trans-cinnamic acid derivatives to produce fluorine-containing phenylalanine derivatives via a biotransformation process using microorganisms. These resulting amino acids are valuable chiral building blocks for pharmaceutical synthesis.

Although no patents were found that explicitly claim this compound as an analytical reagent, its defined structure makes it suitable for use as a reference standard in analytical methods like HPLC or GC-MS for the identification and quantification of related compounds in research and quality control settings. However, its primary patented and strategic value is as a precursor. The compound serves as a scaffold upon which further chemical modifications can be made to the carboxylic acid and alkene functionalities, leading to a diverse array of potential drug candidates or agrochemicals.

The table below outlines potential applications for which this compound could serve as a patented precursor, based on the known activities of related cinnamic acid derivatives.

| Potential Application Area | Rationale Based on Cinnamic Acid Derivatives | Supporting Literature |

| Anticancer Agents | Cinnamic acid derivatives have shown promise as anticancer agents in numerous studies. | (Patent Review) |

| Antimicrobial Agents | Halogenated derivatives often exhibit enhanced antibacterial and antifungal properties. | (Review Article) |

| Anti-inflammatory Drugs | The core structure is common in compounds with anti-inflammatory activity. | (Patent Review) |

| Neuroprotective Agents | Derivatives have been investigated for activity against neurodegenerative diseases. | (Review Article) |

| Agrochemicals | The structural motifs are found in various patented herbicides and pesticides. | (General Knowledge) |

| Precursor for Chiral Amino Acids | Patented biotransformation of fluorinated cinnamic acids to phenylalanine derivatives. | JPS63148992A |

Strategic Intellectual Property Considerations in Fluorinated Cinnamic Acid Research

The intellectual property (IP) strategy surrounding fluorinated cinnamic acids like this compound is multifaceted, reflecting the compound's position in the value chain from starting material to final product. Companies and researchers in this space must navigate a complex landscape of process, composition of matter, and use patents.

A primary IP strategy involves patenting novel and efficient synthetic routes. As seen with the use of ionic liquids in cinnamic acid synthesis, even for a known reaction, improvements in yield, purity, cost-effectiveness, or environmental impact can be patentable. Such process patents can provide a significant competitive advantage by controlling the most economical way to produce a key intermediate.

While the core structure of this compound may be known, a "composition of matter" patent could potentially be sought for the compound itself if it were proven to have a novel and non-obvious utility, for example, a direct biological effect. However, a more common strategy is to patent novel downstream compounds synthesized from this compound. The patent for such a new chemical entity (NCE) would provide robust protection for the final product, which is often a drug or specialty chemical.

Patenting the intermediate itself is also a powerful strategic tool. A patent on a key building block like this compound can effectively block competitors from using it to access a class of valuable end products. This forces competitors to either license the intermediate or invest in developing alternative, potentially more complex and costly, synthetic pathways.

Furthermore, "use patents" represent another layer of IP protection. A company might discover that a molecule synthesized from this compound is effective for a particular medical indication. They could then file a patent claiming the use of that compound for treating that specific disease. The broad biological potential of cinnamic acid derivatives makes this a particularly fertile area for new IP.